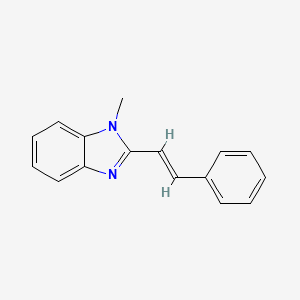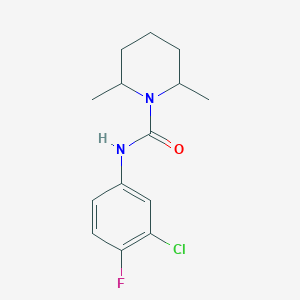![molecular formula C24H30F6N2O B5290570 N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-PHENYLPROPANAMIDE](/img/structure/B5290570.png)
N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-PHENYLPROPANAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-PHENYLPROPANAMIDE is a complex organic compound that features an adamantane moiety, a hexafluoropropane group, and a phenylpropanamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-PHENYLPROPANAMIDE typically involves multiple steps. One common method is the Chan–Lam N-arylation reaction, which is used to form N-aryl derivatives of adamantane-containing amines . The reaction conditions for this method include the use of copper (II) acetate as a catalyst, p-tolylboronic acid, and a weak base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include the use of automated reactors and purification systems to handle the complex multi-step synthesis efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-PHENYLPROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Wirkmechanismus
The mechanism of action of N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s stability and facilitate its binding to target proteins or enzymes. The hexafluoropropane group may contribute to the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenylpropanamide structure can interact with various receptors or enzymes, modulating their activity and leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine
- 1,3-Dehydroadamantane
- N-Adamantylated amides
Uniqueness
N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-PHENYLPROPANAMIDE is unique due to its combination of an adamantane moiety, a hexafluoropropane group, and a phenylpropanamide structure. This combination imparts distinct physicochemical properties, such as enhanced stability, lipophilicity, and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
N-[2-[2-(1-adamantyl)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F6N2O/c25-23(26,27)22(24(28,29)30,32-20(33)7-6-16-4-2-1-3-5-16)31-9-8-21-13-17-10-18(14-21)12-19(11-17)15-21/h1-5,17-19,31H,6-15H2,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWXTLQYKLCYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(C(F)(F)F)(C(F)(F)F)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5290489.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,4-dimethyl-1H-imidazole-5-carboxamide](/img/structure/B5290497.png)
![methyl 4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B5290504.png)
![methyl 2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5290514.png)

![2-[[(Z)-2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B5290530.png)
![ethyl 4-[3-(2-furoylamino)-4-methylbenzoyl]-1-piperazinecarboxylate](/img/structure/B5290532.png)
![N-benzyl-2-{4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl}acetamide](/img/structure/B5290553.png)
![[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone](/img/structure/B5290560.png)
![N-[2-ETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]-2-FLUOROBENZAMIDE](/img/structure/B5290577.png)

![N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide](/img/structure/B5290600.png)
![1-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-phenyl-4-piperidinyl]ethanone](/img/structure/B5290604.png)
![N-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5290611.png)
